molecular formula C5H13BrN2O2S B6276784 [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans CAS No. 2763740-95-8

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans

Cat. No.: B6276784
CAS No.: 2763740-95-8
M. Wt: 245.1
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which [(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biochemical processes, leading to various physiological effects .

Comparison with Similar Compounds

[(1r,3r)-3-aminocyclobutyl]methanesulfonamide hydrobromide, trans can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular configuration and the presence of the hydrobromide counterion, which can influence its chemical behavior and applications.

Properties

CAS No.

2763740-95-8

Molecular Formula

C5H13BrN2O2S

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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